4-(3,5-Dimethyl-1-pyrazolyl)piperidine
Overview
Description
“4-(3,5-Dimethyl-1-pyrazolyl)piperidine” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . This compound is likely to be used as an intermediate in pharmaceutical production .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “4-(3,5-Dimethyl-1-pyrazolyl)piperidine”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a synthesis method is the 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides, which can yield pyrazole derivatives .Molecular Structure Analysis
The molecular structure of “4-(3,5-Dimethyl-1-pyrazolyl)piperidine” consists of a piperidine ring and a pyrazole ring. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole derivatives, such as “4-(3,5-Dimethyl-1-pyrazolyl)piperidine”, can undergo various chemical reactions. For instance, their reactions with primary amines can lead to the formation of corresponding enamino nitriles . Additionally, hydrazine hydrate can act in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .Scientific Research Applications
Synthesis of Pyrazole Derivatives
The compound is used in the synthesis of pyrazole derivatives . A mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-amino-acetophenone in acetonitrile was stirred in a closed vessel at room temperature for 6 days . The resulting white precipitate was filtered off, washed with acetonitrile, and dried in air .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that some compounds displayed superior antipromastigote activity .
Synthesis of Bis(pyrazolyl)methanes
Bis(pyrazolyl)methanes were synthesized under different conditions using various catalysts, including piperidine . The compound catalyzed the reaction of pyrazolone with p-methoxybenzaldehyde .
Antiviral and Antitumoral Activities
The compound has been used in the synthesis of triazoles, pyrazoles, and thiadiazines, which have numerous biological applications . The final compounds were subjected to a variety of assays to find antiviral and/or antitumoral activity .
Mechanism of Action
Target of Action
Related pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Related pyrazole-bearing compounds have been shown to have antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
A related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine may have similar properties, which could impact its bioavailability.
Result of Action
Related compounds have shown significant inhibitory activity in certain assays , suggesting that 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine may have similar effects.
Action Environment
The stability of related compounds has been studied, with decomposition temperatures ranging from 171 to 270 °c . This suggests that 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine may have similar stability characteristics, and its action and efficacy may be influenced by environmental factors such as temperature.
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8-7-9(2)13(12-8)10-3-5-11-6-4-10/h7,10-11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZTWNZHVZBCNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCNCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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